molecular formula C17H15N3O3 B3002768 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225925-07-4

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B3002768
CAS No.: 1225925-07-4
M. Wt: 309.325
InChI Key: VAWLYLLJUUTUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid ( 1225925-07-4) is a chemical compound with the molecular formula C17H15N3O3 and a molecular weight of 309.32 g/mol . It features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant role in the development of targeted therapies . This core structure is found in several bioactive compounds and has been engineered to exhibit specific modes of action, including applications as anticancer agents and kinase inhibitors . Notably, the pyrazolo[1,5-a]pyrimidine framework is a key structural component in approved Tropomyosin receptor kinase (Trk) inhibitors for the treatment of NTRK fusion cancers, highlighting its importance in modern drug discovery . The specific substitutions on this compound—a cyclopropyl group at the 7-position and a 2-methoxyphenyl group at the 2-position—are typical modifications explored in structure-activity relationship (SAR) studies to optimize potency and selectivity for target enzymes . This product is intended for research and further manufacturing use only, strictly not for direct human or veterinary use.

Properties

IUPAC Name

7-cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-15-5-3-2-4-11(15)12-9-16-18-13(17(21)22)8-14(10-6-7-10)20(16)19-12/h2-5,8-10H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWLYLLJUUTUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves several steps. The pyrazolo[1,5-a]pyrimidine core can be constructed through various synthetic routes, including cyclization reactions and functional group modifications. Common methods include:

    Cyclization Reactions: These reactions typically involve the formation of the pyrazolo[1,5-a]pyrimidine ring system from appropriate precursors under specific conditions.

    Functional Group Modifications:

Chemical Reactions Analysis

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target Compound 7-Cyclopropyl, 2-(2-methoxyphenyl), 5-COOH C₁₇H₁₄N₃O₄ 324.31 Not explicitly listed Hypothesized enhanced binding affinity due to methoxyphenyl group
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Cyclopropyl, 2-CF₃, 5-COOH C₁₁H₈F₃N₃O₂ 283.20 1795503-05-7 High electronegativity from CF₃; potential enzyme inhibition
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-CH₃, 7-CF₃, 5-COOH C₉H₆F₃N₃O₂ 245.16 1018050-74-2 Compact structure; possible metabolic stability
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Cyclopropyl, 2-CH₃, 5-COOH C₁₁H₁₁N₃O₂ 233.23 92289-91-3 Simpler substituents; ester derivatives used as intermediates
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Cyclopropyl, 5-COOCH₃ C₁₁H₁₁N₃O₂ 233.23 1458593-65-1 Prodrug form; facilitates cellular uptake

Key Comparisons:

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Compounds like 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibit increased electrophilicity, enhancing interactions with catalytic sites of enzymes .

Synthetic Routes :

  • Carboxylic acid derivatives are commonly synthesized via hydrolysis of ester precursors. For example, describes LiOH-mediated hydrolysis of ethyl esters to yield 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (89% yield) . Similar methods likely apply to the target compound.

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines with carboxylic acid groups, such as those in , inhibit cathepsins (e.g., cathepsin K IC₅₀ ~25 µM). The target compound’s methoxyphenyl group may modulate selectivity toward cysteine proteases .

In contrast, trifluoromethyl groups increase lipophilicity (logP) but may reduce solubility .

Biological Activity

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo-pyrimidine core fused with a methoxy-substituted phenyl group. The cyclopropyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit key kinases involved in cancer cell proliferation. In a study assessing various pyrazolo-based kinase inhibitors, this compound exhibited significant inhibitory activity against the Akt pathway, which is crucial for tumor growth and survival:

  • IC50 Values : The compound demonstrated an IC50 of approximately 61 nM against Akt1, indicating potent activity compared to other known inhibitors like GSK2141795 (IC50 = 18 nM) .

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in various cellular processes. For example:

  • Trk Kinase Inhibition : It has been identified as a selective inhibitor of Trk kinases, which are implicated in neurotrophic signaling and cancer progression. This inhibition can potentially lead to reduced tumor growth in Trk-dependent cancers .

The biological activity of this compound is primarily attributed to its ability to modulate kinase activity:

  • Phosphorylation Modulation : The compound decreases phosphorylation levels of key substrates such as GSK3β and PRAS40 in prostate cancer cells (PC-3 and LNCaP), suggesting that it interferes with signaling pathways essential for cancer cell survival .

Study on Anticancer Efficacy

In a preclinical study involving various cancer cell lines (e.g., MCF7 breast cancer cells), the compound was tested for its cytotoxic effects:

Cell LineIC50 (µM)Mechanism
MCF710.4Induces cell cycle arrest
HeLa11.8Synergistic effect with doxorubicin
HepG210.8Inhibits proliferation

These results indicate that the compound not only inhibits cancer cell growth but also enhances the efficacy of existing chemotherapeutic agents .

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